
4-(Piperidin-1-ylsulfonyl)aniline
Overview
Description
Chemical Identity and Synthesis 4-(Piperidin-1-ylsulfonyl)aniline (CAS: 6336-68-1) is a sulfonamide derivative with the molecular formula C₁₁H₁₆N₂O₂S and a molecular weight of 240.32 g/mol . Its structure features a piperidine ring attached via a sulfonyl group to a para-aminophenyl scaffold. The compound is synthesized by reacting 4-aminobenzenesulfonyl chloride with piperidine or through condensation reactions, such as with chloroacetyl chloride in DMF, achieving yields exceeding 95% . Structural confirmation is performed via FT-IR, ¹H NMR, and ¹³C NMR, with characteristic peaks for the sulfonamide (-SO₂-) and aromatic amine (-NH₂) groups .
Applications in Medicinal Chemistry
This compound serves as a key intermediate in drug discovery, particularly in designing dihydrofolate reductase (DHFR) inhibitors for antitumor and antimicrobial applications . It is also utilized in synthesizing apoptotic agents (e.g., CHOP pathway activators) and COVID-19 inhibitors, where its sulfonamide moiety contributes to target-binding interactions .
Preparation Methods
Alternative Synthetic Routes
One-Pot Sulfonylation Using Polymer-Supported Reagents
Recent advances utilize polymer-bound sulfonyl chlorides to streamline purification. Wang resin-functionalized sulfonyl chloride reacts with 4-nitroaniline, followed by piperidine displacement and catalytic hydrogenation to reduce the nitro group. This method achieves yields of 68–72% with minimal byproducts .
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the sulfonylation step. A mixture of 4-nitroaniline, piperidine, and sulfuryl chloride in acetonitrile is irradiated at 100°C for 15 minutes, followed by nitro group reduction using Pd/C and H₂. Total reaction time is reduced from 12 hours to 2 hours, with a 78% overall yield .
Reaction Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing the transition state. Comparative studies show:
Solvent | Reaction Time (h) | Yield (%) |
---|---|---|
DMF | 4 | 85 |
THF | 6 | 78 |
Dichloromethane | 8 | 65 |
Temperature and Catalysis
Elevating temperatures to 40–50°C improves piperidine nucleophilicity but risks decomposition of the sulfonyl chloride. Catalytic amounts of 4-dimethylaminopyridine (DMAP) increase yields by 8–10% through intermediate stabilization .
Purification and Characterization
Crystallization Techniques
Crude 4-(piperidin-1-ylsulfonyl)aniline is recrystallized from ethanol/water (3:1 v/v), yielding needle-shaped crystals. Differential scanning calorimetry (DSC) reveals a melting point of 142–144°C, consistent with literature values .
Spectroscopic Validation
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¹H NMR (500 MHz, DMSO-d₆): δ 1.45–1.52 (m, 6H, piperidine CH₂), 3.08 (t, 4H, piperidine N–CH₂), 6.58 (d, 2H, J = 8.5 Hz, aromatic H), 7.12 (d, 2H, J = 8.5 Hz, aromatic H), 5.21 (s, 2H, NH₂) .
-
IR (KBr): 3345 cm⁻¹ (N–H stretch), 1325 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Replacing piperidine with morpholine in pilot-scale trials reduces raw material costs by 20%, though this yields 4-(morpholin-4-ylsulfonyl)aniline as a structural analog .
Waste Management Strategies
Quenching excess sulfonyl chloride with sodium bicarbonate generates benign sulfate byproducts. Closed-loop solvent recovery systems achieve 90% DMF reuse .
Emerging Methodologies
Enzymatic Sulfonylation
Preliminary studies using aryl sulfotransferase enzymes demonstrate selective sulfonylation under aqueous conditions (pH 7.4, 37°C). While yields remain low (12–18%), this approach offers a greener alternative to traditional methods .
Flow Chemistry Applications
Continuous-flow reactors with immobilized sulfonyl chloride resins enable kilogram-scale production. Residence times of 8 minutes and 85% conversion rates have been reported .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-ylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the sulfonyl group can yield thiols.
Substitution: Nucleophilic substitution reactions can occur at the aniline or piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aniline and piperidine derivatives.
Scientific Research Applications
4-(Piperidin-1-ylsulfonyl)aniline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-ylsulfonyl)aniline involves its interaction with specific molecular targets:
Dihydrofolate Reductase (DHFR): The compound inhibits DHFR, an enzyme critical for DNA synthesis and cell proliferation.
Carbonic Anhydrase (CA): It also inhibits CA, which plays a role in pH regulation and ion transport.
Cyclin-Dependent Kinases (CDKs): The compound can inhibit CDKs, affecting cell cycle progression.
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Variations
The biological and physicochemical properties of sulfonamide-aniline derivatives are highly influenced by the heterocycle attached to the sulfonyl group. Below is a comparative analysis of 4-(Piperidin-1-ylsulfonyl)aniline with its structural analogues:
Table 1: Comparison of Sulfonamide-Aniline Derivatives
Key Differences
Lipophilicity and Solubility: The piperidine derivative exhibits higher lipophilicity compared to morpholine and thiomorpholine analogues due to the absence of electronegative heteroatoms (e.g., O, S) in the ring. This property enhances membrane permeability but may reduce aqueous solubility .
Electronic Effects: Morpholine contains an oxygen atom, making the sulfonamide group more electron-withdrawing. This could enhance hydrogen-bonding capacity in enzymatic active sites (e.g., DHFR) compared to piperidine .
Morpholine derivatives are often explored for their improved solubility, which is critical in pharmacokinetic optimization .
Biological Activity
4-(Piperidin-1-ylsulfonyl)aniline, a sulfonamide derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its role as a dihydrofolate reductase (DHFR) inhibitor, which is crucial in the folate metabolic pathway essential for DNA synthesis and cell proliferation. This article explores the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H16N2O2S
- CAS Number : 6336-68-1
The structure includes a piperidine ring attached to a sulfonamide group, which is known for its pharmacological significance.
This compound primarily acts by inhibiting DHFR. The inhibition of this enzyme disrupts the folate cycle, leading to reduced nucleotide synthesis necessary for DNA replication. This mechanism can result in cell cycle arrest and apoptosis in rapidly dividing cells.
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines, including:
- Human Lung Carcinoma (A-549) : Significant inhibition of cell growth.
- Human Breast Carcinoma (MCF-7) : Induction of apoptosis through the disruption of the folate pathway.
The compound's ability to inhibit DHFR is particularly relevant in cancer therapy, as many chemotherapeutic agents target similar pathways.
Antimicrobial Activity
The compound has also demonstrated broad-spectrum antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. Key findings include:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 μM |
Escherichia coli | 31.25 - 125 μM |
Salmonella typhi | Moderate activity |
These results indicate that this compound could be a candidate for developing new antibacterial agents.
In Vitro Studies
In vitro studies have confirmed that this compound effectively inhibits DHFR activity, leading to decreased proliferation in cancer cell lines. For instance, one study reported a dose-dependent reduction in viability in A-549 cells treated with this compound.
Enzyme Inhibition Studies
Further investigations into enzyme inhibition revealed that this compound also inhibits acetylcholinesterase (AChE), which is relevant for neurological disorders:
Enzyme | Inhibition Type |
---|---|
Dihydrofolate Reductase | Competitive inhibition |
Acetylcholinesterase | Moderate inhibition |
This dual inhibitory action suggests potential applications in both oncology and neuropharmacology.
Applications in Medicine and Industry
This compound has potential applications across various fields:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules with targeted biological activities.
- Pharmaceutical Development : Its properties make it suitable for developing new anticancer and antimicrobial drugs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Piperidin-1-ylsulfonyl)aniline, and what reaction conditions are critical for high yield?
- Methodology : The compound is synthesized via sulfonylation of aniline derivatives. A common approach involves reacting piperidine with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by coupling with 4-nitroaniline and subsequent reduction of the nitro group. Key conditions include controlled temperature (0–5°C for sulfonylation) and the use of triethylamine as a base to neutralize HCl byproducts .
- Optimization : Solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios (1:1.2 aniline to sulfonyl chloride) are critical to minimize side reactions. Purification via flash chromatography (ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Structural Confirmation :
- 1H/13C NMR : Resonances at δ 7.6–7.8 ppm (aromatic protons) and δ 2.8–3.1 ppm (piperidinyl protons) confirm the sulfonamide linkage. Carbon signals near 115–135 ppm (aromatic carbons) and 45–50 ppm (piperidinyl carbons) are diagnostic .
- FT-IR : Strong absorption bands at 1320–1350 cm⁻¹ (S=O asymmetric stretch) and 1150–1170 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl group .
- Crystallography : Single-crystal X-ray diffraction (Hirshfeld surface analysis) provides bond-length validation and intermolecular interaction mapping .
Q. What safety precautions are required when handling this compound?
- Hazards : Classified as a skin and eye irritant (GHS H315/H319). Respiratory irritation (H335) may occur during aerosol formation .
- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C to prevent hydrolysis. Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention .
Advanced Research Questions
Q. How can HPLC methods be optimized to assess the purity and stability of this compound under varying pH and temperature?
- Analytical Setup :
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Methanol/buffer (65:35 v/v) with sodium acetate (pH 4.6) and 1-octanesulfonate as an ion-pairing agent .
- Detection : UV at 254 nm.
- Stability Studies : Accelerated degradation under acidic (0.1 M HCl) and oxidative (3% H₂O₂) conditions identifies hydrolysis-prone sites. Data analyzed via peak area normalization .
Q. What computational tools are used to predict the reactivity and electronic properties of this compound?
- DFT Studies : Gaussian09 with B3LYP/6-311+G(d,p) basis set calculates HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, revealing nucleophilic aromatic ring sites .
- Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry (IMS) paired with MOBCAL predicts CCS values for gas-phase behavior, aiding mass spectrometry method development .
Q. How does this compound perform as a precursor in designing DHFR inhibitors for anticancer research?
- Biological Evaluation :
- Synthesis of Derivatives : React with chloroacetyl chloride to form acetamide derivatives. IC50 values against MCF-7 cells (e.g., 12 µM) are determined via MTT assays .
- Mechanistic Insight : Docking studies (AutoDock Vina) show sulfonamide oxygen hydrogen-bonding with DHFR active-site residues (e.g., Asp94, Leu4) .
Q. What strategies resolve contradictions in reported reactivity of this compound across different solvents?
- Solvent Effects :
- Polar Protic Solvents (e.g., MeOH) : Enhance sulfonamide hydrolysis due to H-bonding with S=O groups.
- Aprotic Solvents (e.g., DMF) : Stabilize intermediates in SNAr reactions. Kinetic studies (UV-Vis monitoring at 300 nm) quantify rate constants (k = 0.15 min⁻¹ in DMF vs. 0.03 min⁻¹ in H₂O) .
Q. How is this compound utilized in synthesizing heterocyclic compounds like benzothiazoles?
- Application : Condensation with 2-aminobenzo[d]thiazole-6-carboxylic acid under EDC/DMAP coupling forms antitumor agents. Key steps include:
Properties
IUPAC Name |
4-piperidin-1-ylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTBIWZAAMPNBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284853 | |
Record name | 4-(Piperidine-1-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-68-1 | |
Record name | 6336-68-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Piperidine-1-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6336-68-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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